Enhanced Lipophilicity vs. 1-Substituted Des-Methyl Analog for Improved Membrane Permeability
The 5-methyl group and 2-substitution pattern on the triazole ring of the target compound predict a significant increase in lipophilicity compared to the 1-substituted des-methyl analog (CAS 1503800-68-7). The target compound has a predicted XLogP3 value of 0.5 [1], whereas the 1-substituted analog without a 5-methyl group has a predicted XLogP3 of -0.5 [2]. This 1.0 log unit difference suggests a 10-fold higher theoretical partition coefficient, which can directly translate to improved passive membrane permeability and oral absorption potential for the target compound or its direct derivatives.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1503800-68-7): XLogP3 = -0.5 |
| Quantified Difference | ΔXLogP3 = +1.0 (target is more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem and Kuujia predicted properties). |
Why This Matters
Higher lipophilicity is a critical driver of passive membrane permeability; the 1-log unit difference implies a potential 10-fold increase in permeability, making this scaffold a superior starting point for oral drug discovery programs.
- [1] Kuujia.com. Cas no 2243521-65-3 (5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-2H-1,2,3-triazole-4-carboxylic acid). Compound Data Sheet. Accessed April 2026. View Source
- [2] PubChem. Compound Summary for CID 79778385: 1-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. Accessed April 2026. View Source
